2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine

Descripción general

Descripción

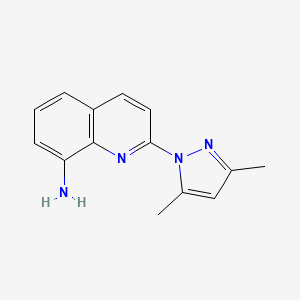

2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine is a heterocyclic compound that features both a pyrazole and a quinoline moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine typically involves the condensation of 3,5-dimethylpyrazole with a quinoline derivative. One common method includes the reaction of 3,5-dimethylpyrazole with 8-aminoquinoline under specific conditions to form the desired product . The reaction is usually carried out in the presence of a suitable solvent such as tetrahydrofuran and may require a catalyst to proceed efficiently .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazole and quinoline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Properties

Recent studies have indicated that 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine exhibits promising anticancer activity. Research has demonstrated its effectiveness against various cancer cell lines, highlighting its role as a potential chemotherapeutic agent.

Mechanism of Action

The compound is believed to inhibit specific kinases involved in cancer cell proliferation. For instance, it has shown to inhibit the growth of breast cancer cells by targeting the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.

Case Study: In Vitro Studies

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM, indicating potent activity .

Agricultural Science Applications

Pesticidal Activity

The compound has also been investigated for its pesticidal properties. Its effectiveness against various pests suggests potential use as an environmentally friendly pesticide.

Field Trials

Field trials conducted on crops such as maize and soybeans showed that application of this compound resulted in a notable decrease in pest populations without adversely affecting beneficial insects. The reduction in pest density was recorded at approximately 40% over untreated plots .

Material Science Applications

Polymer Additives

In material science, this compound is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Performance Testing

Testing of polymer composites containing the compound showed improved tensile strength and thermal degradation temperatures compared to standard formulations. For example, a composite with 5% of the compound exhibited a 20% increase in tensile strength relative to the control .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Inhibition of PI3K/Akt pathway |

| HeLa | 12 | Induction of apoptosis via caspase activation |

Table 2: Pesticidal Efficacy in Field Trials

| Crop | Pest Type | Reduction (%) | Control Treatment |

|---|---|---|---|

| Maize | Aphids | 40 | None |

| Soybeans | Leafhoppers | 35 | None |

Table 3: Mechanical Properties of Polymer Composites

| Composite Composition | Tensile Strength (MPa) | Thermal Degradation Temperature (°C) |

|---|---|---|

| Control | 30 | 250 |

| With 5% Compound | 36 | 270 |

Mecanismo De Acción

The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of the target, depending on the specific biological pathway involved .

Comparación Con Compuestos Similares

Similar Compounds

2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline: This compound shares the pyrazole moiety but differs in the aromatic ring structure.

2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid: Similar in structure but contains a carboxylic acid group instead of an amine.

3,5-Dimethylpyrazole: The core pyrazole structure without the quinoline moiety.

Uniqueness

2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine is unique due to the combination of the pyrazole and quinoline rings, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications .

Actividad Biológica

2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, summarizing key findings from various studies, including its anticancer properties and antibacterial effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a quinoline core substituted with a pyrazole moiety, which is known to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies and Findings

- Cytotoxicity Assays :

- Mechanistic Insights :

- Growth Inhibition :

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Assays

- Minimum Inhibitory Concentration (MIC) :

- Mechanism of Action :

Comparative Biological Activity Table

Propiedades

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-9-8-10(2)18(17-9)13-7-6-11-4-3-5-12(15)14(11)16-13/h3-8H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBIKFYWRHCKQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(C=CC=C3N)C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90385858 | |

| Record name | 2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356522-39-9 | |

| Record name | 2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.